![molecular formula C23H15BrN2 B12629974 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole CAS No. 918948-25-1](/img/structure/B12629974.png)
5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with aldehydes and amines to form various derivatives.
Common reagents used in these reactions include nickel catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential in antimicrobial and anticancer activities.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism by which 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole can be compared with other imidazole derivatives such as:
1,2-Diphenyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1,2-diphenyl-1H-benzo[d]imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
918948-25-1 |
|---|---|
Fórmula molecular |
C23H15BrN2 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
5-bromo-1,2-diphenylbenzo[e]benzimidazole |
InChI |
InChI=1S/C23H15BrN2/c24-20-15-21-22(19-14-8-7-13-18(19)20)26(17-11-5-2-6-12-17)23(25-21)16-9-3-1-4-10-16/h1-15H |
Clave InChI |
DYZSOZKCHWODRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
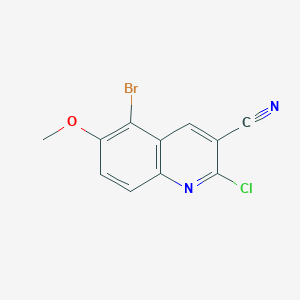
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
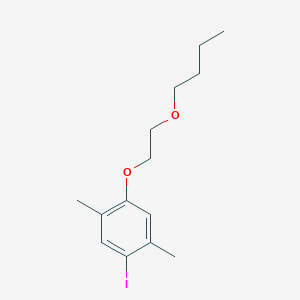
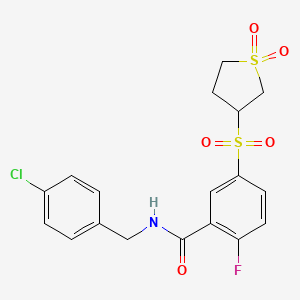
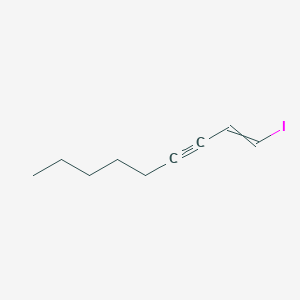
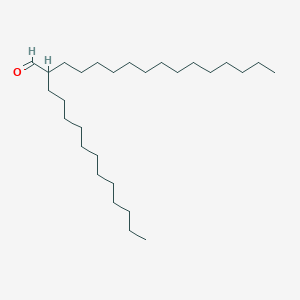
![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)


![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
